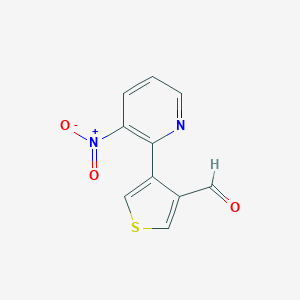
4-(3-Nitropyridin-2-yl)thiophene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Nitropyridin-2-yl)thiophene-3-carbaldehyde is a chemical compound with the molecular formula C10H6N2O3S It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a thiophene ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitropyridin-2-yl)thiophene-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the nitration of 2-pyridinecarboxaldehyde to introduce the nitro group, followed by the formation of the thiophene ring through cyclization reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Nitropyridin-2-yl)thiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 4-{3-Nitro-2-pyridinyl}-3-thiophenecarboxylic acid.
Reduction: Formation of 4-{3-Amino-2-pyridinyl}-3-thiophenecarbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Nitropyridin-2-yl)thiophene-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 4-(3-Nitropyridin-2-yl)thiophene-3-carbaldehyde exerts its effects involves interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-{3-Nitro-2-pyridinyl}-2-thiophenecarbaldehyde
- 4-{3-Nitro-2-pyridinyl}-5-thiophenecarbaldehyde
- 4-{3-Nitro-2-pyridinyl}-3-furancarbaldehyde
Uniqueness
4-(3-Nitropyridin-2-yl)thiophene-3-carbaldehyde is unique due to the specific positioning of the nitro group on the pyridine ring and the presence of the thiophene ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H6N2O3S |
|---|---|
Molecular Weight |
234.23g/mol |
IUPAC Name |
4-(3-nitropyridin-2-yl)thiophene-3-carbaldehyde |
InChI |
InChI=1S/C10H6N2O3S/c13-4-7-5-16-6-8(7)10-9(12(14)15)2-1-3-11-10/h1-6H |
InChI Key |
IZRIATVCRNIOIS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)C2=CSC=C2C=O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[[(2-Acetamidothiophen-3-yl)-aminomethylidene]amino] acetate](/img/structure/B428997.png)
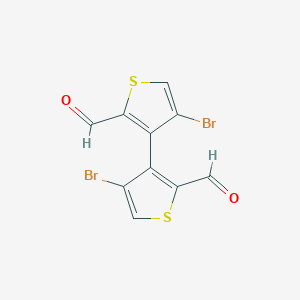
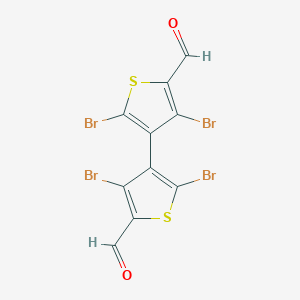
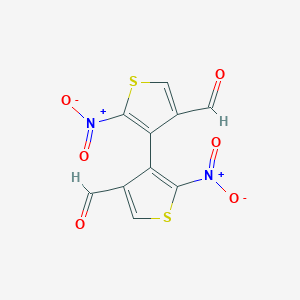
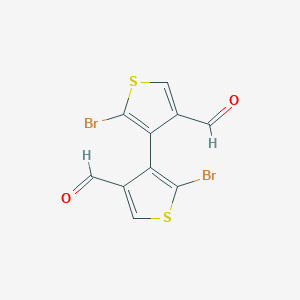
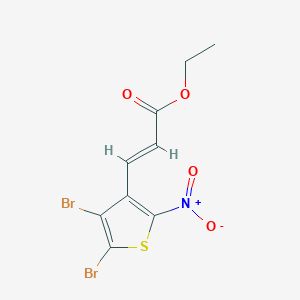
![[4-(Cyanomethyl)-2,5-dimethylselenophen-3-yl]acetonitrile](/img/structure/B429006.png)
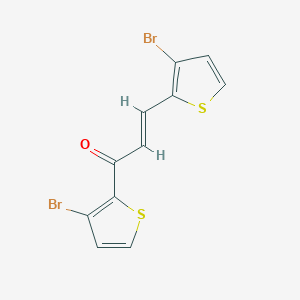
![Thieno[2,3-c]isoquinoline 4-oxide](/img/structure/B429012.png)

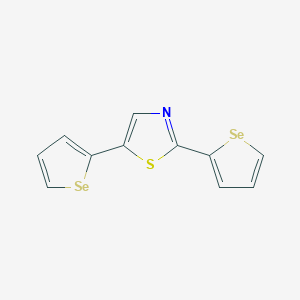
![1-[(3-Nitrothiophen-2-yl)methyl]pyridin-1-ium](/img/structure/B429020.png)
